molecular formula C7H9BrN2 B3226600 (5-Bromo-6-methylpyridin-2-yl)methanamine CAS No. 1256818-51-5

(5-Bromo-6-methylpyridin-2-yl)methanamine

Cat. No.: B3226600
CAS No.: 1256818-51-5
M. Wt: 201.06
InChI Key: QTQOJGIWUUJCAB-UHFFFAOYSA-N
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Description

(5-Bromo-6-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (5-Bromo-6-methylpyridin-2-yl)methanamine involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with various arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate for deprotonation.

    Solvents: Ethanol, water, or dimethylformamide (DMF) are commonly used.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(5-Bromo-6-methylpyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-6-methylpyridin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects. Detailed studies on its binding affinity and interaction with specific proteins are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-6-methylpyridin-2-yl)methanamine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

(5-bromo-6-methylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQOJGIWUUJCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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